Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide is a complex organic compound with significant potential in medicinal chemistry and material science. This compound features a cyclopropane ring, which is notable for its unique strain and reactivity. The compound's structure includes a carboxylic acid group and an amide linkage, which contribute to its chemical properties and biological activities.
Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide belongs to the class of carboxylic acids and amides. It is characterized by the presence of a cyclopropane moiety and a dioxaborolane group, which enhances its reactivity and solubility in various solvents.
The synthesis of cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide can be achieved through several methods:
The amidation process is often optimized by controlling factors such as temperature, pressure (typically 1 to 6 bar), and the concentration of reactants. For instance, using short-chain alcohols as solvents can improve yields while maintaining manageable reaction conditions .
The molecular formula for cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide is C15H21BN2O3. The compound features:
C(C(=O)N)C1=C(C(=C(C=C1)C(C)(C)B(O)(O)O)C(C)(C)O)O
.Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide can undergo various chemical reactions:
The stability of the compound under different reaction conditions should be evaluated to optimize yields and minimize by-products. Reaction conditions such as temperature and solvent choice play critical roles in determining product distribution.
The mechanism of action for cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide may involve:
Kinetic studies on these reactions could provide insights into activation energies and rate constants relevant to understanding the compound's reactivity.
Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide is expected to exhibit:
Key chemical properties include:
Relevant data regarding melting points or boiling points are not readily available but could be determined experimentally.
Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide has potential applications in:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: 82388-11-2